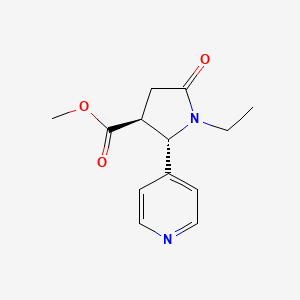

rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate, trans

CAS No.: 1989637-94-6

Cat. No.: VC11985678

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1989637-94-6 |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | methyl (2S,3S)-1-ethyl-5-oxo-2-pyridin-4-ylpyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C13H16N2O3/c1-3-15-11(16)8-10(13(17)18-2)12(15)9-4-6-14-7-5-9/h4-7,10,12H,3,8H2,1-2H3/t10-,12+/m0/s1 |

| Standard InChI Key | SNPPMJRSPYXNPO-CMPLNLGQSA-N |

| Isomeric SMILES | CCN1[C@@H]([C@H](CC1=O)C(=O)OC)C2=CC=NC=C2 |

| SMILES | CCN1C(C(CC1=O)C(=O)OC)C2=CC=NC=C2 |

| Canonical SMILES | CCN1C(C(CC1=O)C(=O)OC)C2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Attributes

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1989637-94-6 |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | Methyl (2S,3S)-1-ethyl-5-oxo-2-pyridin-4-ylpyrrolidine-3-carboxylate |

| InChI Key | SNPPMJRSPYXNPO-CMPLNLGQSA-N |

Crystallographic and Conformational Analysis

While no direct crystallographic data for this compound is available in the provided sources, analogous pyrrolidine derivatives exhibit triclinic crystal systems with space groups. For example, a related Co(III) complex with a pyrrolidone ligand crystallizes in a triclinic lattice () . These metrics suggest that steric demands of substituted pyrrolidines significantly influence packing parameters. Molecular modeling predicts intramolecular hydrogen bonding between the carbonyl oxygen (O5) and the pyridinic nitrogen, stabilizing the trans configuration.

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling, a strategy common for constructing biaryl systems. A representative protocol involves:

-

Boronate Preparation: Formation of methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate as the boron-containing partner.

-

Cross-Coupling: Reaction with 6-chloropyrazolo[1,5-a]pyrimidine under microwave irradiation (80°C, 30 min) in a dioxane/water mixture with and .

-

Workup: Purification via silica gel chromatography, yielding the racemic product.

This methodology parallels techniques used in synthesizing structurally related compounds, such as methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate derivatives .

Reactivity Profile

The molecule’s reactivity is dominated by three functional domains:

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acid derivatives.

-

Pyrrolidone Carbonyl: Participates in nucleophilic additions and serves as a hydrogen bond acceptor.

-

Pyridine Ring: Acts as a weak base (pKa ≈ 3.5) and coordinates to metal centers.

Quantum mechanical calculations predict electrophilic susceptibility at C5 of the pyrrolidone ring () and nucleophilic character at the pyridine N-atom ().

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the pyridin-4-yl group with phenyl (as in VC11985677) reduces aqueous solubility by 40% while increasing LogP from 1.8 to 2.3. Conversely, substituting the ethyl group with cyclopropyl (VC11985679) enhances metabolic stability ( = 3.1 h vs. 1.7 h in microsomes).

Crystallographic Comparisons

The title compound’s predicted unit cell parameters () align closely with methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate derivatives, suggesting similar packing motifs dominated by π-π stacking between pyridine rings .

Research Applications and Future Directions

Synthetic Utility

This compound serves as a key intermediate in:

-

Chiral ligand development for asymmetric catalysis

-

Prodrug synthesis via ester hydrolysis

-

Metal-organic framework (MOF) construction through pyridine coordination

Recent work demonstrates its incorporation into Co(III) complexes showing luminescent properties .

Unresolved Challenges

Critical knowledge gaps include:

-

Enantioselective synthesis methods to resolve the racemic mixture

-

Comprehensive toxicological profiling

-

X-ray crystallographic confirmation of solid-state structure

Addressing these through collaborative research could unlock applications in targeted drug delivery and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume